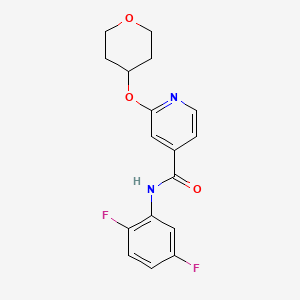

N-(2,5-difluorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-difluorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O3/c18-12-1-2-14(19)15(10-12)21-17(22)11-3-6-20-16(9-11)24-13-4-7-23-8-5-13/h1-3,6,9-10,13H,4-5,7-8H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXELDJIDDNHBDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multiple steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyridine derivative with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Attachment of the Oxan-4-yloxy Group: The oxan-4-yloxy group can be introduced via an etherification reaction using an appropriate alcohol and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the oxan-4-yloxy group.

Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

Substitution: The difluorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-difluorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

N-(2,5-difluorophenyl)-2-(oxan-4-yloxy)pyridine-3-carboxamide: Similar structure but with the carboxamide group at a different position.

N-(2,5-difluorophenyl)-2-(oxan-4-yloxy)pyridine-4-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

Uniqueness

N-(2,5-difluorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, from drug development to materials science.

Biological Activity

N-(2,5-difluorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a pyridine core substituted with a difluorophenyl group and an oxan-4-yloxy moiety. The presence of fluorine atoms is known to enhance lipophilicity and bioavailability, which are crucial for drug efficacy.

This compound has been identified as a Trk kinase inhibitor. Trk kinases are involved in various signaling pathways that regulate cell growth and differentiation. Inhibition of these kinases can lead to apoptosis in cancer cells, making this compound a candidate for cancer treatment .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Notably, it showed significant activity against breast cancer cell lines MCF-7 and MDA-MB-468. The IC50 values for these cell lines were reported to be in the micromolar range, indicating potent antiproliferative activity .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 1.5 | High cytotoxicity |

| MDA-MB-468 | 2.0 | Moderate cytotoxicity |

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of this compound in murine models of cancer. Doses ranging from 10 mg/kg to 50 mg/kg were administered, with higher doses leading to significant tumor reduction compared to controls. The compound's pharmacokinetic profile suggested good absorption and distribution within the body .

Case Study 1: Breast Cancer Treatment

A study evaluated the compound's effects on breast cancer models. Mice treated with this compound exhibited a marked decrease in tumor size after four weeks of treatment compared to untreated controls. Histological analysis revealed increased apoptosis in tumor tissues .

Case Study 2: Neuroblastoma

Another investigation focused on neuroblastoma, where the compound was found to inhibit cell proliferation significantly. The study highlighted that the compound induced cell cycle arrest at the G1 phase and promoted apoptosis through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.